Lenvatinibmesilat

Übersicht

Beschreibung

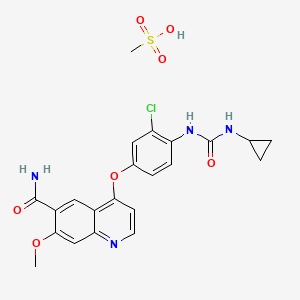

Lenvatinib mesylate is a type of targeted therapy drug called a kinase inhibitor . It works by blocking proteins that signal cancer cells to divide and also blocks proteins that signal the growth of new blood vessels that tumors need to grow . It is a small-molecule drug that can enter cells easily . It is used alone or with other drugs to treat various types of cancer including endometrial carcinoma, hepatocellular carcinoma (a type of liver cancer), renal cell carcinoma (a type of kidney cancer), and thyroid cancer .

Synthesis Analysis

Lenvatinib is synthesized using 4-nitrophenyl cyclopropylcarbamate . This compound is prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . Lenvatinib is then synthesized by reacting 4- (4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate . Apart from the synthesis of lenvatinib, citrate, phosphate, malate, and oxalate salts of lenvatinib have also been reported .Molecular Structure Analysis

The molecular structure of Lenvatinib mesylate is complex, involving multiple receptor tyrosine kinases . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .Chemical Reactions Analysis

Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .Physical And Chemical Properties Analysis

Lenvatinib mesylate is a white to pale reddish-yellow powder . It is slightly soluble in water while practically insoluble in ethanol (dehydrated) . The dissociation constant (pKa value) of Lenvatinib mesylate is 5.05 at 25°C . The partition coefficient (log P value) is 3.30 .Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Lenvatinibmesilat ist ein multi-gezielter Tyrosinkinase-Inhibitor, der die Apoptose fördern, die Angiogenese unterdrücken, die Proliferation von Tumorzellen hemmen und die Immunantwort modulieren kann . Es wurde als wirksame Erstlinientherapie für mehrere Krebsarten zugelassen .

Schilddrüsenkrebs

This compound wurde erstmals 2015 als Zweitlinienbehandlung für Schilddrüsenkrebs eingesetzt . Es hat eine potente Antitumoraktivität gegen verschiedene menschliche Krebszelllinien gezeigt .

Nierenkarzinom

Im Jahr 2016 wurde this compound als Therapie in Kombination mit Everolimus für das Nierenkarzinom zertifiziert . In jüngerer Zeit wurde es mit Pembrolizumab als Erstlinientherapie für fortgeschrittenes Nierenzellkarzinom eingesetzt .

Hepatozelluläres Karzinom

This compound wurde als Erstlinientherapie für fortgeschrittenes Hepatozelluläres Karzinom (HCC) zugelassen . Eine systematische Überprüfung und Metaanalyse von 24 Studien zeigt, dass Lenvatinib im Vergleich zu Sorafenib für nicht resezierbare HCC-Patienten bessere Tumoransprechen und Überlebensvorteile bieten kann, bei vergleichbarer Häufigkeit von Nebenwirkungen .

Resistenzmechanismen

Mit der allmählichen Zunahme der Anwendung von Lenvatinib wird das unvermeidliche Fortschreiten der Resistenz gegen Lenvatinib immer häufiger . Neuere Forschungen haben die Mechanismen aufgezeigt, die der Entwicklung der Lenvatinib-Resistenz in der Tumortherapie zugrunde liegen, die mit der Regulation von Zelltod oder Proliferation, histologischer Transformation, Stoffwechsel, Transportprozessen und Epigenetik zusammenhängen .

Biomarker und Kombinationstherapie

Aktuelle Forschungen konzentrieren sich auf die Resistenzmechanismen von Lenvatinib, beschreiben eine Reihe potenzieller Biomarker, skizzieren den aktuellen Anwendungsstatus und die Perspektiven von Medikamenten, die in Kombination mit Lenvatinib verwendet werden, und fassen laufende klinische Studien zur Kombinationstherapie mit Lenvatinib zusammen .

Blasenkrebs

Es laufen Forschungen zur Anwendung von this compound zur Behandlung von Blasenkrebs .

Hemmung anderer Rezeptortyrosinkinasen (RTKs)

Lenvatinib hemmt auch andere RTKs, die neben ihren normalen zellulären Funktionen an pathogener Angiogenese, Tumorwachstum und Krebsentwicklung beteiligt sind, darunter die Fibroblastenwachstumsfaktor (FGF)-Rezeptoren FGFR1, 2, 3 und 4; der Plättchen-abgeleitete Wachstumsfaktor-Rezeptor alpha (PDGFRα), KIT und RET .

Wirkmechanismus

Target of Action

Lenvatinib mesylate is a receptor tyrosine kinase (RTK) inhibitor that primarily targets vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .

Mode of Action

Lenvatinib mesylate inhibits the kinase activities of its targets, thereby blocking the activation of signal transduction pathways involved in cellular processes such as cell proliferation, migration, apoptosis, and differentiation . This inhibition also affects pathogenic angiogenesis, lymphogenesis, tumor growth, and cancer progression .

Biochemical Pathways

The inhibition of VEGF and FGF receptors by lenvatinib mesylate disrupts the angiogenesis process, which is crucial for tumor growth and metastasis . By blocking these receptors, lenvatinib mesylate prevents the formation of new blood vessels that tumors need to grow .

Pharmacokinetics

Following oral administration, lenvatinib is rapidly absorbed and extensively metabolized prior to excretion . Its metabolism is mediated by multiple pathways, and several metabolites of lenvatinib have been identified . Exposure to lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .

Result of Action

The primary result of lenvatinib mesylate’s action is the inhibition of tumor growth. By blocking proteins that signal cancer cells to divide and proteins that signal the growth of new blood vessels that tumors need to grow, lenvatinib mesylate keeps cancer cells from growing .

Action Environment

The efficacy and stability of lenvatinib mesylate can be influenced by various environmental factors. For instance, lenvatinib mesylate has been found to be sensitive to acid and base hydrolysis, resulting in the generation of degradation products . Furthermore, the drug’s pharmacokinetic profile can be affected by factors such as diet and the patient’s hepatic function .

Safety and Hazards

Lenvatinib mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .

Eigenschaften

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLFIUUAYLEFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235081 | |

| Record name | Lenvatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857890-39-2 | |

| Record name | Lenvatinib mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857890-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenvatinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857890392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenvatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENVATINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78384F61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

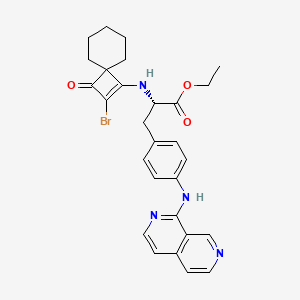

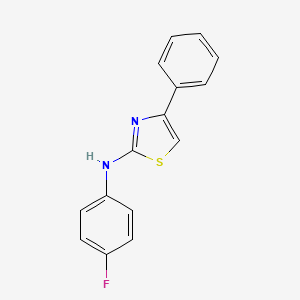

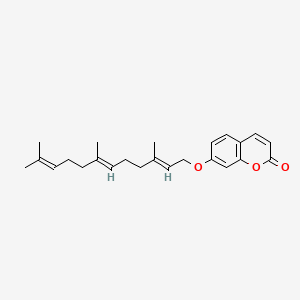

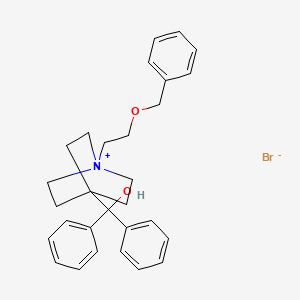

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)

![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)